N'-[1-(prop-2-enoyl)piperidin-4-yl](tert-butoxy)carbohydrazide
Description
N'-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide is a carbohydrazide derivative featuring a piperidine core substituted with a prop-2-enoyl group at the 1-position and a tert-butoxy carbonyl group.
Properties
Molecular Formula |
C13H23N3O3 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
tert-butyl N-[(1-prop-2-enoylpiperidin-4-yl)amino]carbamate |
InChI |
InChI=1S/C13H23N3O3/c1-5-11(17)16-8-6-10(7-9-16)14-15-12(18)19-13(2,3)4/h5,10,14H,1,6-9H2,2-4H3,(H,15,18) |
InChI Key |
ZZEWGJNHVVGWTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1CCN(CC1)C(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Prop-2-enoyl chloride (Acryloyl chloride): Provides the prop-2-enoyl moiety.
- tert-Butoxycarbonyl hydrazine (BOC-hydrazine): Provides the carbohydrazide backbone with a BOC protecting group.
- Piperidin-4-yl amine or derivatives: Introduces the piperidine ring.
Synthetic Strategy
The common approach is an acylation reaction where prop-2-enoyl chloride reacts with the tert-butoxycarbonyl hydrazine or a piperidin-4-yl hydrazide intermediate under controlled conditions:
Reaction Conditions
- Solvents: Dichloromethane (DCM) or ethanol are commonly used solvents due to their ability to dissolve both reactants and their inertness under acylation conditions.
- Bases: Tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are employed to neutralize the hydrochloric acid generated during acylation.
- Temperature: The reaction is typically conducted at low to moderate temperatures (0°C to room temperature) to control reactivity and minimize side reactions.
- Reaction Time: Ranges from 2 to 24 hours depending on scale and desired purity.
Detailed Stepwise Preparation Protocol
| Step | Reagents & Conditions | Description | Expected Outcome |
|---|---|---|---|
| 1 | tert-Butoxycarbonyl hydrazine + piperidin-4-yl amine, solvent: DCM or ethanol, base: TEA, temp: 0–25°C, time: 4–8 h | Formation of BOC-protected piperidinyl hydrazide intermediate | Intermediate with protected hydrazide moiety |
| 2 | Intermediate + prop-2-enoyl chloride, solvent: DCM, base: TEA or DIPEA, temp: 0–25°C, time: 2–24 h | Acylation of hydrazide nitrogen with prop-2-enoyl chloride | Formation of N'-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide |
| 3 | Workup: aqueous wash, drying, solvent removal, purification by recrystallization or chromatography | Isolation and purification of the target compound | Pure product with confirmed structure |
Characterization and Confirmation of Structure
-
- Characteristic peaks for amide C=O (~1650 cm^-1), N-H stretching (~3300 cm^-1), and BOC group (~1700 cm^-1) confirm functional groups.
Alternative Synthetic Approaches and Optimization
-
- Using BOC protection on hydrazine moiety prevents polymerization or side reactions during acylation.
- Alternative protecting groups (e.g., CBZ) may be used but BOC is preferred for ease of removal and stability.
-
- Solvent polarity impacts reaction rate and yield; DCM preferred for its inertness and ease of removal.
- Bases like DIPEA provide steric hindrance, reducing side reactions compared to TEA.
-
- Lower temperatures reduce side reactions such as polymerization of acrylamide moiety.
-
- Recrystallization from appropriate solvents or chromatographic methods ensure high purity.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Materials | tert-butoxycarbonyl hydrazine, prop-2-enoyl chloride, piperidin-4-yl amine | High purity reagents recommended |
| Solvent | Dichloromethane (DCM), ethanol | DCM preferred for acylation step |
| Base | Triethylamine (TEA), DIPEA | Neutralizes HCl, controls reaction pH |
| Temperature | 0–25°C | Controls reactivity and side reactions |
| Reaction Time | 2–24 hours | Dependent on scale and desired purity |
| Purification | Recrystallization, chromatography | Ensures compound purity and isolation |
| Characterization | NMR, MS, IR | Confirms structure and purity |
Research Data and Yield Information
Chemical Reactions Analysis
[2 + 2] Photocycloaddition Reactions
The prop-2-enoyl group undergoes [2 + 2] photocycloaddition under UV irradiation (λ = 254–365 nm), forming cyclobutane derivatives. This reaction is stereoselective and often catalyzed by Cu(I) complexes.
Key Observations :
-
Stereoselectivity depends on the Cu(I) catalyst and solvent polarity. For example, ionic liquids like [tmba][NTf₂] enhance yields for intramolecular reactions (e.g., bicyclo[3.2.0]heptanes) .
-
The reaction proceeds via a triplet 1,4-diradical intermediate, leading to stereoconvergent outcomes in some cases .
Reduction Reactions
The enoyl double bond and carbohydrazide group are susceptible to reduction under controlled conditions.
| Reagent | Conditions | Product | Selectivity | Ref. |
|---|---|---|---|---|
| H₂/Pd-C | EtOH, 25°C, 12 h | Piperidine-propionamide derivative | Enoyl reduction | |
| LiAlH₄ | THF, 0°C → reflux | Amine-linked piperidine | Carbamate reduction |
Mechanistic Notes :
-
Catalytic hydrogenation selectively reduces the α,β-unsaturated carbonyl to a saturated amide without affecting the tert-butyl carbamate.
-
LiAlH₄ reduces the carbamate to a secondary amine but may require Boc-deprotection first.
Hydrolysis and Deprotection
The tert-butoxycarbohydrazide group undergoes acid-catalyzed hydrolysis, while the Boc group is cleaved under acidic conditions.
Example :
Hydrolysis of the carbamate with HCl yields a primary amine, enabling subsequent coupling reactions (e.g., peptide synthesis).
Nucleophilic Reactions at the Hydrazide Moiety
The carbohydrazide group participates in condensations to form heterocycles.
| Reagent | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| Benzaldehyde | EtOH, Δ, 12 h | Hydrazone derivative | 68% | |
| CS₂/KOH | DMF, 80°C, 8 h | 1,3,4-Thiadiazole | 55% |
Key Insight :
Hydrazones derived from this compound exhibit antimicrobial activity, as demonstrated in analogous pyrrolyl benzohydrazides .
Oxidation Reactions
The prop-2-enoyl group can be oxidized to epoxides or carboxylic acids.
| Reagent | Conditions | Product | Notes | Ref. |
|---|---|---|---|---|
| mCPBA | DCM, 0°C → RT, 4 h | Epoxide | Stereospecific | |
| KMnO₄ (aq.) | H₂O, 60°C, 3 h | Piperidine-4-carboxylic acid | Over-oxidation |
Caution :
Strong oxidants like KMnO₄ may degrade the piperidine ring or carbohydrazide group if conditions are not optimized.
Substitution Reactions
The piperidine nitrogen or carbonyl groups may undergo substitution in specialized cases.
| Reagent | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| SOCl₂ | DCM, 0°C, 2 h | Acid chloride | 90% | |
| RNH₂ (primary amine) | DMF, EDC·HCl, DMAP, 24 h | Amide derivative | 75–85% |
Example :
Conversion to an acid chloride facilitates amide bond formation, useful in medicinal chemistry .
Scientific Research Applications
N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitutions
tert-Butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate (CAS 1221818-65-0)
- Structure : Replaces the carbohydrazide group with a carbamate (tert-butoxy carbonyl).
- Properties : Likely more hydrolytically stable under basic conditions compared to carbohydrazides due to the carbamate’s resistance to nucleophilic attack. Used as a synthetic intermediate in peptide coupling and protecting group strategies .
- Molecular Formula : C₁₃H₂₂N₂O₃; Molecular Weight: 254.33 g/mol.
Tert-butyl 4-(N'-propanoylhydrazinecarbonyl)piperidine-1-carboxylate (CAS 1797893-01-6)
- Structure: Contains a propanoyl hydrazine group instead of prop-2-enoyl.
- Synthesis: Prepared via hydrazine reaction followed by acetylation. The propanoyl group may confer different steric and electronic effects compared to the α,β-unsaturated acrylamide .
- Molecular Formula : C₁₄H₂₅N₃O₄; Molecular Weight: 299.37 g/mol.
N'-[(tert-Butoxy)carbonyl]-N-(3-chlorobenzyl)(tert-butoxy)carbohydrazide (5d)
- Structure : Substituted with a 3-chlorobenzyl group, introducing an electron-withdrawing Cl substituent.
- Molecular Formula : C₁₇H₂₅ClN₂O₄; Molecular Weight: 356.85 g/mol.
N'-(1Z)-1-(furan-2-yl)ethylidenecarbohydrazide (ChemDiv 4328-0084)
- Structure : Features a furan-derived ethylidene group instead of piperidine.
- Applications: Used in high-throughput screening libraries.
- Molecular Formula : C₁₁H₁₆N₂O₃; Molecular Weight: 240.26 g/mol.
Physical and Chemical Properties
Biological Activity
N'-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide is a complex organic compound characterized by its unique structural features, including a piperidine backbone, a propenoic ester moiety, and a tert-butyloxycarbonyl (BOC) protecting group. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of N'-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide is , with a molecular weight of 254.33 g/mol. The structure includes:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Propenoic Ester Moiety : This unsaturation introduces potential reactivity.
- Tert-butyloxycarbonyl Group : Commonly used as a protecting group in organic synthesis.
Biological Activity Overview
While specific biological activities for N'-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide are not extensively documented, insights can be gathered from related compounds and structural analogs. The following sections summarize the inferred biological activities based on similar structures.
Inhibition Studies
Research indicates that compounds with piperidine and hydrazone functionalities often exhibit inhibitory effects on various biological pathways. For instance, studies on related piperidine derivatives have shown:
- Inhibition of Enzymatic Activity : Compounds similar in structure have been reported to inhibit enzymes such as soluble epoxide hydrolase, which plays a role in fatty acid metabolism and inflammation .
Cytotoxicity and Antimicrobial Activity
The biological assessment of piperidine derivatives has also revealed potential cytotoxic and antimicrobial properties. For example:
- Cytotoxic Effects : Some analogs demonstrated concentration-dependent cytotoxicity against specific bacterial strains, suggesting potential for therapeutic applications against infections .
Case Study 1: Piperidine Derivatives
A study focusing on the biological activity of piperidine derivatives highlighted their role in modulating biological pathways related to inflammation and cell proliferation. The findings indicated that modifications to the piperidine ring could enhance or diminish activity depending on the substituents present .
Case Study 2: Hydrazone Compounds
Research into hydrazone compounds has shown that these molecules can interact with various biological targets, leading to significant pharmacological effects. The presence of the hydrazone linkage in N'-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide may confer similar properties, warranting further investigation into its mechanism of action .
Synthesis and Reaction Mechanisms
The synthesis of N'-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide typically involves several steps:
- Formation of the Piperidine Derivative : Reaction of tert-butyl carbamate with 1-(prop-2-enoyl)piperidine.
- Chemical Modifications : The compound can undergo hydrolysis, reduction, and substitution reactions under various conditions.
These reactions are crucial for understanding the compound's reactivity and potential applications in medicinal chemistry .
Q & A
Q. What are the recommended safety protocols for handling N'-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide in laboratory settings?
- Methodological Answer : Based on analogous compounds (e.g., N’-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide), wear nitrile gloves, lab coats, and eye protection. Use in a fume hood to minimize inhalation risks. In case of skin contact, wash immediately with water for ≥15 minutes. For spills, absorb with inert material and dispose as hazardous waste . Store in a cool, dry place (20–25°C), away from incompatible materials like strong oxidizers .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : Compare chemical shifts of the tert-butoxy (δ ~1.4 ppm) and piperidinyl protons (δ ~3.0–4.0 ppm) to reference spectra .
- LCMS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. For example, a molecular weight of ~229.3 g/mol (similar to AM-2313) should align with calculated values .
- Elemental Analysis : Verify C, H, N, and O percentages within ±0.3% of theoretical values .
Q. What solvents and reaction conditions are optimal for synthesizing this carbohydrazide derivative?
- Methodological Answer : Inspired by zinc-mediated aqueous reactions for similar tert-butoxycarbohydrazides, use THF/H₂O mixtures (1:1) at 20–25°C. Activate with K₂HPO₄ to stabilize intermediates. Post-reaction, purify via silica column chromatography (ethyl acetate/hexane gradient) to isolate the product .
Advanced Research Questions
Q. How can crystallographic data for this compound be resolved if twinning or poor diffraction occurs?
- Methodological Answer : Use SHELXL for refinement of high-resolution data. For twinned crystals, apply the TWIN and BASF commands to model twin domains. Validate with R-factor convergence (<5% discrepancy) and electron density maps. If data quality is low (e.g., high mosaicity), reprocess with SHELXE to improve phase determination .
Q. What strategies address contradictions in spectroscopic data (e.g., unexpected NMR splitting or LCMS adducts)?
- Methodological Answer :
- NMR Anomalies : Check for dynamic processes (e.g., hindered rotation of the tert-butoxy group) by variable-temperature NMR. For example, heating to 60°C may collapse split peaks into singlets .
- LCMS Adducts : Use ammonium formate buffer to suppress sodium/potassium adducts. For persistent issues, employ high-resolution MS (HRMS) to distinguish isotopic patterns .
Q. How does the prop-2-enoyl group influence the compound’s reactivity in metal coordination studies?
- Methodological Answer : The α,β-unsaturated carbonyl in the prop-2-enoyl moiety enables chelation with transition metals (e.g., Cu²⁺, Fe³⁺). Design experiments using molar ratios (1:1 to 1:3 ligand:metal) in ethanol/water. Monitor via UV-Vis (shift in λmax) and FT-IR (C=O stretching frequency reduction by ~30 cm⁻¹ upon coordination) . Compare with non-acylated analogs to isolate electronic effects.
Q. What mechanistic insights can be gained from studying thermal decomposition products?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen (10°C/min). At ~200–300°C, expect decomposition into CO, NOₓ, and tert-butyl radicals, detectable via GC-MS. Cross-reference with pyrolysis-GC/MS to identify intermediates. For safety, ensure ventilation and use flame-resistant materials during testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
